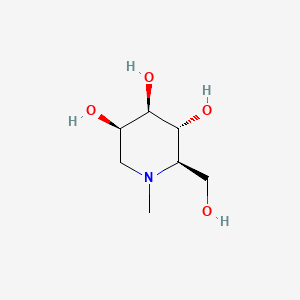
Bicarbamimide, N-cyclohexyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicarbamimide, N-cyclohexyl-2-phenyl- is an organic compound with the molecular formula C14H17N3O2 It is known for its unique structure, which includes a cyclohexyl group and a phenyl group attached to a bicarbamimide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicarbamimide, N-cyclohexyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-cyclohexyl-2-bromomaleimide with phenyl isocyanate. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Bicarbamimide, N-cyclohexyl-2-phenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bicarbamimide, N-cyclohexyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicarbamimide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bicarbamimide group.
Applications De Recherche Scientifique
Bicarbamimide, N-cyclohexyl-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bicarbamimide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-2-bromomaleimide: Shares the cyclohexyl group but differs in the presence of a bromine atom.
Phenyl isocyanate: Contains the phenyl group but lacks the bicarbamimide structure.
N-cyclohexylmaleimide: Similar structure but without the phenyl group.
Uniqueness
Bicarbamimide, N-cyclohexyl-2-phenyl- is unique due to its combination of a cyclohexyl group and a phenyl group attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
3657-61-2 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-cyclohexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c18-13-15-14(19)17(12-9-5-2-6-10-12)16(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,18,19) |
Clé InChI |
BQRGAIBZOJHBDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



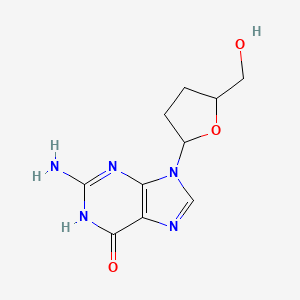
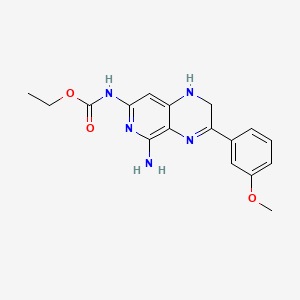

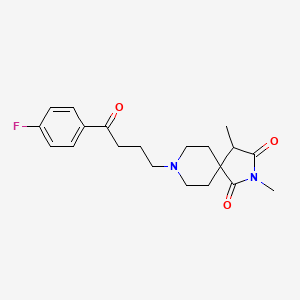
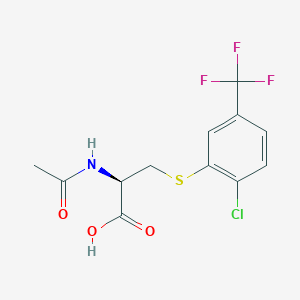

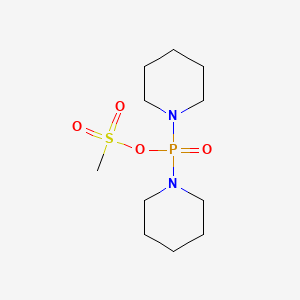
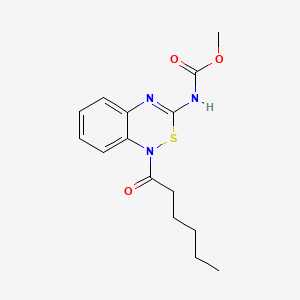
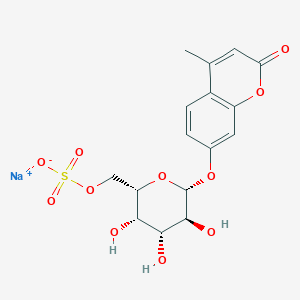

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
